Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C12H13BrN2O2. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves the bromination of 1-ethyl-2-methyl-1,3-benzodiazole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as the catalysts.
Major Products Formed
Substitution Reactions: Various substituted benzodiazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the benzodiazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Contains a bromoethoxy group and is used in different chemical applications.
Uniqueness
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-4-15-7(2)14-10-6-8(12(16)17-3)5-9(13)11(10)15/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRHESPOOYBRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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